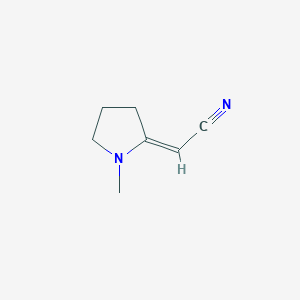
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a nitrogen-containing heterocyclic compound that is synthesized through a simple and efficient method.
Applications De Recherche Scientifique
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied extensively for its potential applications in various fields. In the field of organic chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is used as a building block for the synthesis of various heterocyclic compounds. In the field of medicinal chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The exact mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood. However, studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species in cells.
Effets Biochimiques Et Physiologiques
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the potential to reduce tumor growth in mice. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its simple and efficient synthesis method. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is also relatively stable and can be stored for extended periods of time. However, one of the limitations of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are numerous future directions for the study of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile. One potential area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based metal-organic frameworks for use in gas storage and separation. Another area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in the field of medicinal chemistry.
In conclusion, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, or (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, is a nitrogen-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through a simple and efficient method and has been studied extensively for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in various fields.
Méthodes De Synthèse
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through the reaction of 2-acetylpyrrole and methylamine in the presence of acetic acid. The reaction occurs at room temperature and yields a white crystalline solid with a melting point of 105-107°C. The synthesis method is simple, efficient, and yields high purity (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile.
Propriétés
Numéro CAS |
171918-47-1 |
|---|---|
Nom du produit |
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
Clé InChI |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
SMILES isomérique |
CN\1CCC/C1=C\C#N |
SMILES |
CN1CCCC1=CC#N |
SMILES canonique |
CN1CCCC1=CC#N |
Synonymes |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
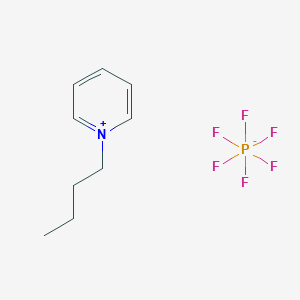
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
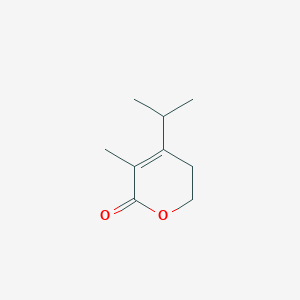
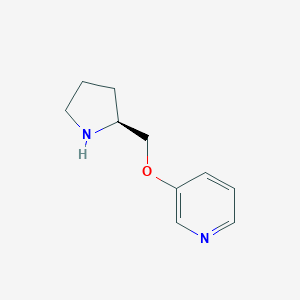


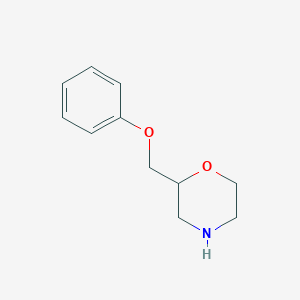
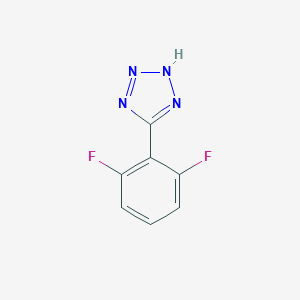
acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
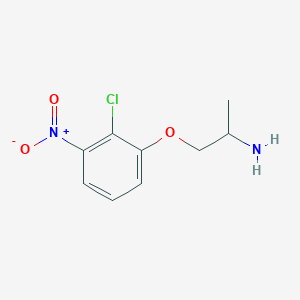

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)